4-oxo-3-phenyl-4H-chromen-7-yl 2H-1,3-benzodioxole-5-carboxylate
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Overview
Description
4-Oxo-3-phenyl-4H-chromen-7-yl 2H-1,3-benzodioxole-5-carboxylate is a complex organic compound belonging to the class of chromones, which are known for their diverse biological activities. This compound features a chromen-4-one core substituted with a phenyl group and a benzodioxole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-oxo-3-phenyl-4H-chromen-7-yl 2H-1,3-benzodioxole-5-carboxylate typically involves multiple steps, starting with the construction of the chromen-4-one core. One common approach is the Knoevenagel condensation reaction, where a phenyl-substituted salicylaldehyde is reacted with ethyl acetoacetate in the presence of a base such as piperidine. The resulting product undergoes cyclization to form the chromen-4-one structure.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. Advanced techniques such as microwave-assisted synthesis and ultrasonic irradiation can also be employed to improve reaction rates and yields.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a catalyst such as palladium on carbon (Pd/C).
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydride (NaH) or lithium aluminum hydride (LiAlH₄).
Major Products Formed:
Oxidation: Formation of quinones or hydroquinones.
Reduction: Production of dihydrochromones or chromans.
Substitution: Introduction of various functional groups, leading to derivatives with altered biological activities.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Its structural features make it a versatile intermediate in organic synthesis.
Biology: Biologically, 4-oxo-3-phenyl-4H-chromen-7-yl 2H-1,3-benzodioxole-5-carboxylate exhibits a range of activities, such as antioxidant, anti-inflammatory, and anticancer properties. These properties make it a candidate for drug development and therapeutic applications.
Medicine: In medicine, the compound is explored for its potential to treat various diseases, including cancer, diabetes, and cardiovascular disorders. Its ability to modulate biological pathways and interact with molecular targets makes it a valuable compound in drug discovery.
Industry: In the industry, this compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties. It also finds applications in the production of dyes and pigments.
Mechanism of Action
The mechanism by which 4-oxo-3-phenyl-4H-chromen-7-yl 2H-1,3-benzodioxole-5-carboxylate exerts its effects involves interaction with specific molecular targets and pathways. For example, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress pathways. Its anti-inflammatory effects are mediated through the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).
Comparison with Similar Compounds
Chromone derivatives: These compounds share the chromen-4-one core but differ in their substituents and functional groups.
Coumarin derivatives: Similar to chromones, coumarins have a benzopyrone structure but lack the phenyl group present in 4-oxo-3-phenyl-4H-chromen-7-yl 2H-1,3-benzodioxole-5-carboxylate.
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Properties
IUPAC Name |
(4-oxo-3-phenylchromen-7-yl) 1,3-benzodioxole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H14O6/c24-22-17-8-7-16(11-20(17)26-12-18(22)14-4-2-1-3-5-14)29-23(25)15-6-9-19-21(10-15)28-13-27-19/h1-12H,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCXIXHCTLXFRSZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)OC3=CC4=C(C=C3)C(=O)C(=CO4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H14O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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